Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate is a synthetic organic compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro ring system fused with an oxa ring and a tert-butyl ester group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a diaza compound with an oxa compound in the presence of a base can lead to the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the diazaspiro ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in the formation of various substituted spirocyclic structures.
Scientific Research Applications
Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural product analogs and novel spirocyclic compounds.
Biological Studies: Researchers use this compound to study the biological activity of spirocyclic structures and their interactions with biological targets.
Industrial Applications: In industry, it can be used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific functional groups present. Pathways involved in its action include neurotransmitter modulation, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the oxa and diaza groups.
Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate: Another related compound with variations in the functional groups attached to the spirocyclic core.
Uniqueness
Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate is unique due to its specific arrangement of functional groups and the presence of a tert-butyl ester. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11-9-16(12(17)19-13(2,3)4)14(10-18-11)5-7-15-8-6-14/h11,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFOJQQYDXGWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2(CCNCC2)CO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.